N,N-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine
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Overview
Description
N,N-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is a complex organic compound that features a piperidine ring substituted with a tosyl group and a pyridine ring substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the tosylation of piperidine followed by the introduction of the pyridine ring. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or toluene. The final step involves the dimethylation of the pyridine ring using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of N,N-Dimethyl-5-(1-piperidin-2-yl)pyridin-2-amine.
Reduction: Formation of N,N-Dimethyl-5-(1-hydroxypiperidin-2-yl)pyridin-2-amine.
Substitution: Formation of N,N-Dimethyl-5-(1-substituted-piperidin-2-yl)pyridin-2-amine.
Scientific Research Applications
N,N-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic targets.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
- N,N-Dimethyl-4-(1-tosylpiperidin-2-yl)pyridin-2-amine
- N,N-Dimethyl-5-(1-mesylpiperidin-2-yl)pyridin-2-amine
- N,N-Dimethyl-5-(1-benzylpiperidin-2-yl)pyridin-2-amine
Comparison: N,N-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is unique due to the presence of the tosyl group, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C19H25N3O2S |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
N,N-dimethyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H25N3O2S/c1-15-7-10-17(11-8-15)25(23,24)22-13-5-4-6-18(22)16-9-12-19(20-14-16)21(2)3/h7-12,14,18H,4-6,13H2,1-3H3 |
InChI Key |
WGAAACXYBZEYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)N(C)C |
Origin of Product |
United States |
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